molecular formula C9H20N4O4 B1674980 Tilarginine Acetate CAS No. 53308-83-1

Tilarginine Acetate

Cat. No. B1674980
CAS RN: 53308-83-1
M. Wt: 248.28 g/mol
InChI Key: IKPNWIGTWUZCKM-JEDNCBNOSA-N
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Description

Tilarginine Acetate, also known as L-NMMA acetate, is an acetate salt form of L-NMMA . It has been investigated for the basic science, treatment, and diagnostic of Obesity, Type 2 Diabetes, Ocular Physiology, and Regional Blood Flow . It belongs to the class of organic compounds known as arginine and derivatives .


Molecular Structure Analysis

The molecular formula of Tilarginine Acetate is C9H20N4O4 . The average mass is 248.279 Da and the monoisotopic mass is 248.148453 Da . The IUPAC name is (2S)-2-amino-5-(N’-methylcarbamimidamido)pentanoic acid; acetic acid .


Physical And Chemical Properties Analysis

Tilarginine Acetate has a water solubility of 1.45 mg/mL . It has 6 hydrogen acceptor count and 5 hydrogen donor count . The polar surface area is 111.23 Ų and the molar refractivity is 58.7 m³·mol⁻¹ .

Scientific Research Applications

Nitric Oxide Synthase (NOS) Inhibition

L-NMMA acetate is a competitive, irreversible inhibitor of all three NOS isoforms . Nitric oxide synthase is an enzyme that produces nitric oxide, a molecule that plays a crucial role in many physiological and pathological processes. By inhibiting this enzyme, L-NMMA acetate can be used to study the role of nitric oxide in various biochemical and physiological functions .

Obesity Research

Tilarginine has been investigated for its potential role in the treatment of obesity . By modulating the nitric oxide pathway, it could potentially influence metabolic processes related to obesity.

Type 2 Diabetes Research

Tilarginine has also been explored in the context of Type 2 Diabetes . Given the role of nitric oxide in insulin signaling, L-NMMA acetate could provide valuable insights into the pathophysiology of this disease.

Ocular Physiology

Research has been conducted to understand the role of Tilarginine in ocular physiology . The nitric oxide pathway, which L-NMMA acetate influences, is known to play a role in various ocular conditions.

Regional Blood Flow

Tilarginine has been used in studies focusing on regional blood flow . Nitric oxide is a potent vasodilator, and by inhibiting its synthesis, L-NMMA acetate can help researchers understand the regulation of blood flow.

Cardiogenic Shock Treatment

The TRIUMPH study investigated the effects of Tilarginine in patients with acute myocardial infarction and cardiogenic shock . The study aimed to test the effect of NOS inhibition with tilarginine on mortality due to persistent cardiogenic shock complicating myocardial infarction despite an open infarct artery .

properties

IUPAC Name

acetic acid;(2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2.C2H4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13;1-2(3)4/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H3,(H,3,4)/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPNWIGTWUZCKM-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CN=C(N)NCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.CN=C(N)NCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045780
Record name Tilarginine acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tilarginine Acetate

CAS RN

53308-83-1
Record name Tilarginine acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053308831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tilarginine acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TILARGININE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FL3530AF2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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